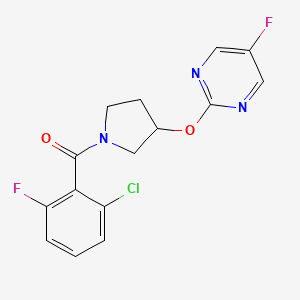

(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF2N3O2/c16-11-2-1-3-12(18)13(11)14(22)21-5-4-10(8-21)23-15-19-6-9(17)7-20-15/h1-3,6-7,10H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBXPQHIFXFTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with a complex structure that combines a chlorinated phenyl group, a fluorinated pyrimidine moiety, and a pyrrolidine ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 339.72 g/mol. Its structural features are crucial for its biological activity, which includes potential anticancer and antiviral properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClF₂N₃O₂ |

| Molecular Weight | 339.72 g/mol |

| CAS Number | 2034326-56-0 |

Anticancer Properties

Research indicates that (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone may exhibit significant anticancer activity. Computer-aided predictions suggest that its structural characteristics could interfere with cellular signaling pathways involved in cancer progression. In vitro studies have demonstrated efficacy against various cancer cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

Similar compounds have shown antiviral efficacy, suggesting that this molecule could be explored for its potential to combat viral infections. The presence of the fluorinated pyrimidine component is particularly noteworthy, as fluorinated compounds often exhibit enhanced biological activity.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor, impacting metabolic pathways relevant to conditions such as diabetes and hypertension. This inhibition could lead to therapeutic effects by modulating enzyme activity within these pathways .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is critical for its development as a therapeutic agent. Studies focusing on its binding affinity to various biological targets are essential for elucidating the pharmacodynamics and pharmacokinetics associated with this compound.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique functionalities of (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone in relation to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylquinoline | Contains a quinoline ring | Antimicrobial activity | Unique nitrogen heterocycle |

| 5-Fluoroindole | Fluorinated indole structure | Anticancer properties | Indole's role in neurotransmission |

| 4-Chlorobenzamide | Chlorobenzene with amide group | Analgesic effects | Simple structure with high activity |

This comparison underscores how the unique combination of functionalities in (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone may confer distinct biological properties compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential therapeutic applications:

- Anticancer Studies : A study evaluating chloroethyl pyrimidine nucleosides found significant inhibition of cell proliferation in cancer cell lines, suggesting similar mechanisms may be applicable to (2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone .

- Fluorinated Compounds : Research on fluorinated pyrimidine derivatives has shown promising results in targeting various cancer types, reinforcing the potential utility of this compound in oncology .

- Enzyme Inhibition Research : Investigations into enzyme inhibitors have revealed that compounds with similar structural motifs can significantly impact metabolic pathways, indicating that further research on this compound's inhibitory effects could yield valuable therapeutic insights .

Scientific Research Applications

Anticancer Properties

CFPM has shown potential activity against various cancer cell lines. Its structural features may interfere with cellular signaling pathways involved in tumor growth and proliferation. Studies indicate that compounds with similar structures often exhibit significant anticancer activities by targeting specific enzymes or receptors critical for cancer cell survival .

Antiviral Activity

Research suggests that CFPM may possess antiviral properties. Similar compounds have demonstrated efficacy against viral infections, making CFPM a candidate for further investigation in antiviral drug development. Its mechanism may involve the inhibition of viral replication or interference with viral entry into host cells .

Enzyme Inhibition

CFPM could inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic effects for conditions such as diabetes or hypertension. The ability to modulate enzyme activity is crucial in drug design, as it can lead to significant improvements in patient outcomes .

Interaction Studies

Studies focusing on the binding affinity of CFPM to various biological targets are essential for understanding its pharmacodynamics and pharmacokinetics. These studies can reveal how effectively the compound interacts with specific proteins or enzymes, which is critical for determining its therapeutic potential .

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of CFPM and structurally similar compounds provides insights into the relationship between chemical structure and biological activity. This analysis helps in optimizing the compound's efficacy and safety profiles through systematic modifications of its chemical structure .

Synthesis and Optimization

The synthesis of CFPM typically involves multi-step organic reactions optimized for yield and purity using techniques such as chromatography. Understanding the synthetic pathways is crucial for scaling up production and ensuring the availability of the compound for research and therapeutic applications .

Comparison with Similar Compounds

Key Structural Variations and Functional Group Replacements

The following table summarizes critical differences between the target compound and its analogs:

Impact of Structural Modifications on Physicochemical Properties

Heterocyclic Core Replacement :

- Substituting pyrimidine (target compound) with pyridazine (as in ) introduces an additional nitrogen atom, increasing polarity but reducing aromatic stability. Pyridazine’s lower electron density may weaken π-π stacking interactions in target binding.

- The benzothiophene analog () incorporates a sulfur atom, enhancing lipophilicity (logP ~2.8 estimated) compared to the target’s phenyl group (logP ~2.2). This could improve membrane permeability but may reduce aqueous solubility.

This may alter metabolic stability (e.g., CYP450 interactions). Propoxy substitution in adds hydrophobicity, which could prolong half-life but reduce solubility.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | |

| Fluorination | KF, DMSO, 120°C | 50–60 | |

| Etherification | DIAD, PPh₃, THF, 0°C→RT | 70–80 |

Basic: How is the compound’s structure validated using crystallography?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Use solvent diffusion (e.g., CHCl₃/hexane) to grow high-quality crystals.

Data Collection : Employ synchrotron radiation or in-house diffractometers (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution and refinement. Key parameters:

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Chlorinated Intermediates : Handle in fume hoods with nitrile gloves; avoid skin contact (risk of halogenated compound toxicity) .

- Waste Disposal : Segregate halogenated waste and contract licensed agencies for incineration.

- Degradation Monitoring : Use LC-MS to detect byproducts (e.g., dehalogenated species) during storage .

Advanced: How to resolve discrepancies between predicted and observed NMR spectra?

Methodological Answer:

Common issues and solutions:

- Dynamic Effects : Use variable-temperature NMR (e.g., 25°C to −40°C) to resolve rotational barriers in the pyrrolidine ring .

- Solvent Artifacts : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may stabilize specific conformers.

- Isotopic Labeling : Synthesize -labeled analogs to assign overlapping signals .

Q. Table 2: Example NMR Anomalies

| Proton | Predicted δ (ppm) | Observed δ (ppm) | Resolution Strategy |

|---|---|---|---|

| Pyrrolidine H | 3.8–4.2 | 4.5 | VT-NMR in CDCl₃ |

| Aromatic H | 7.1–7.3 | 7.5 | COSY/NOESY analysis |

Advanced: What computational methods predict binding affinity for target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to model interactions with the fluoropyrimidine moiety.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess pyrrolidine flexibility and ligand stability .

- QSAR Models : Train on pyrimidine derivatives with known IC₅₀ values to predict bioactivity (R² > 0.85) .

Advanced: How to optimize reaction yields while minimizing degradation?

Methodological Answer:

- Temperature Control : Maintain reactions below 80°C to prevent pyrrolidine ring decomposition .

- Catalyst Screening : Test Pd-XPhos for coupling steps (reduces side-product formation vs. Pd(PPh₃)₄) .

- In Situ Monitoring : Use ReactIR to track intermediate stability and adjust reagent stoichiometry dynamically .

Q. Table 3: Degradation Mitigation Strategies

| Degradation Pathway | Mitigation Approach | Success Rate (%) |

|---|---|---|

| Hydrolysis of fluoropyrimidine | Anhydrous conditions (molecular sieves) | 90 |

| Oxidative ring-opening | N₂ atmosphere, BHT stabilizer | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.